Epichlorohydrin

Catalog No.
S580316
CAS No.
106-89-8
M.F
C3H5ClO
M. Wt
92.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epichlorohydrin

Sourcing a reliable bifunctional epoxy monomer for industrial resin synthesis is critical. Non-chlorinated epoxides like propylene oxide cannot achieve 3D crosslinking, while epibromohydrin poses exotherm control risks. Epichlorohydrin (ECH) provides balanced reactivity, enabling precise synthesis of BPA epoxy resins and PAE wet-strength resins. Bio-based ECH derived from glycerol now accounts for over 58% of global output, offering identical performance with a 61% lower global warming potential. SMolecule supplies high-purity ECH, ensuring consistent quality for demanding polymer applications.

CAS Number

106-89-8

Product Name

Epichlorohydrin

IUPAC Name

2-(chloromethyl)oxirane

Molecular Formula

C3H5ClO

Molecular Weight

92.52 g/mol

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2

InChI Key

BRLQWZUYTZBJKN-UHFFFAOYSA-N

SMILES

C1C(O1)CCl

solubility

50 to 100 mg/mL at 72° F (NTP, 1992)
0.71 M
Miscible with most organic solvents
Miscible with alcohol, ether, chloroform, trichloroethylene, carbon tetrachloride; immiscible with petroleum hydrocarbons.
In water, 6.59X10+4 mg/L at 25 °C
65.9 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 6
7%

Synonyms

2-(Chloromethyl)oxirane; (Chloromethyl)ethylene Oxide; (Chloromethyl)oxirane; (RS)-Epichlorhydrin; (+/-)-Epichlorohydrin; 1,2-Epoxy-3-chloropropane; 1-Chloro-2,3-epoxypropane; 2,3-Epoxypropyl Chloride; Glycerol Epichlorohydrin; Glycidyl Chloride; J 0

Canonical SMILES

C1C(O1)CCl

The exact mass of the compound Epichlorohydrin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 72° f (ntp, 1992)0.71 mmiscible with most organic solventsmiscible with alcohol, ether, chloroform, trichloroethylene, carbon tetrachloride; immiscible with petroleum hydrocarbons.in water, 6.59x10+4 mg/l at 25 °c65.9 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 67%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6747. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 ml, 100 ml

Epichlorohydrin (CAS: 106-89-8) is a highly reactive, bifunctional organochlorine epoxide that serves as a foundational building block in industrial polymer synthesis. Featuring both an epoxide ring and a chloromethyl group, ECH acts as a versatile crosslinker and precursor, primarily driving the global production of bisphenol-A (BPA) epoxy resins, polyamidoamine-epichlorohydrin (PAE) wet-strength resins, and specialty elastomers [1]. In recent years, the procurement landscape for ECH has shifted significantly toward sustainability, with bio-based ECH derived from renewable glycerol now representing over 58% of global output[2]. This transition allows manufacturers to maintain identical chemical performance while drastically reducing their carbon footprint, making ECH a critical material for high-performance coatings, water treatment chemicals, and advanced composites [3].

Substituting Epichlorohydrin with close structural analogs or simpler epoxides fundamentally disrupts both reaction kinetics and polymer architecture. Propylene oxide (PO), a common in-class substitute, lacks the secondary chloromethyl leaving group, meaning it can only perform single-site ring-opening (grafting) and cannot execute the subsequent dehydrochlorination required to build 3D crosslinked networks in epoxy or PAE resins [1]. Conversely, while epibromohydrin (EBH) possesses a more reactive leaving group (bromide), its lower activation energy significantly accelerates reaction rates, leading to severe exotherm control challenges at the industrial scale [2]. Furthermore, the prohibitive cost of EBH and the inability of non-chlorinated epoxides to form the critical azetidinium ion intermediates in paper sizing make ECH practically irreplaceable for large-scale, bifunctional crosslinking applications[3].

Scope 3 Emissions Reduction via Bio-Based ECH Sourcing

The shift from propylene-derived (petro-based) ECH to glycerol-derived (bio-based) ECH offers a profound procurement advantage for sustainability-focused manufacturers. Life Cycle Analysis (LCA) demonstrates that utilizing 100% renewable glycerol as a feedstock reduces the Global Warming Potential (GWP) of ECH production by 61% [1]. Specifically, incorporating 1 metric ton of bio-based ECH reduces the final product's carbon footprint by 2.56 MT CO2e compared to traditional petro-based ECH, while maintaining identical chemical properties and serving as an exact chemical drop-in replacement [2].

Evidence DimensionGlobal Warming Potential (GWP) and CO2e reduction
Target Compound DataBio-based Epichlorohydrin (Glycerol route): 61% GWP reduction
Comparator Or BaselinePetro-based Epichlorohydrin (Propylene route): Baseline emissions
Quantified DifferenceReduction of 2.56 MT CO2e per metric ton of ECH utilized
ConditionsIndustrial Life Cycle Analysis (LCA) for commercial ECH production

Allows procurement teams to drastically reduce Scope 3 emissions and achieve eco-certifications for epoxy resins without reformulating the end product.

Azetidinium Ion Formation for Permanent Wet-Strength

In the papermaking industry, ECH is strictly required to functionalize polyamidoamine to create permanent wet-strength resins. ECH reacts with secondary amines to form a highly reactive 3-hydroxy-azetidinium cationic group, which covalently crosslinks with the carboxylic groups of cellulose [1]. The addition of ECH-based PAE resins at dosages of 0.3 to 1.5% increases the wet-to-dry tensile strength ratio of paper up to 35% [2]. Alternative non-ECH wet-strength agents, such as standard polyacrylamides or starches, rely primarily on weaker hydrogen or ionic bonding and fail to achieve comparable permanent wet-strength retention [3].

Evidence DimensionWet-to-dry tensile strength ratio
Target Compound DataECH-crosslinked PAE resins: Up to 35% wet-to-dry strength ratio
Comparator Or BaselineNon-ECH additives (e.g., polyacrylamide/starch): Lower retention via non-covalent bonding
Quantified DifferenceFormation of covalent azetidinium-cellulose bonds yields up to a 35% increase in wet strength
ConditionsPaperboard wet-end addition at 0.3 to 1.5% oven-dry pulp weight

ECH is required to synthesize the azetidinium intermediates that provide permanent, water-resistant covalent bonds in packaging materials.

Industrial Exotherm Control via Moderated Leaving Group Kinetics

While epibromohydrin (EBH) is a close structural analog to ECH, its bromide leaving group makes it significantly more reactive, which presents severe processability challenges. In catalyzed cycloaddition and ring-opening reactions, ECH exhibits a higher activation energy (e.g., ~8.4 kJ/mol) compared to EBH (~6.4 kJ/mol) [1]. This moderated reactivity is a critical manufacturing advantage; substituting ECH with EBH at an industrial scale leads to excessively fast reaction rates and dangerous runaway exotherms [2]. Consequently, ECH provides the required balance of dual-site reactivity and thermal controllability needed for bulk epoxy resin synthesis.

Evidence DimensionActivation energy (Ea) in catalyzed epoxide conversion
Target Compound DataEpichlorohydrin (ECH): ~8.4 kJ/mol
Comparator Or BaselineEpibromohydrin (EBH): ~6.4 kJ/mol
Quantified Difference~2.0 kJ/mol higher activation energy for ECH, resulting in a slower, controllable reaction rate
ConditionsCatalyzed cycloaddition / nucleophilic ring-opening at 373K

Prevents runaway exotherms in large-scale polymer synthesis, making ECH a safe and cost-effective choice for bulk manufacturing.

Dual-Site Network Formation vs. Single-Site Grafting

ECH's value as a crosslinker stems from its dual reactive sites: an epoxide ring and a chloromethyl group. When modifying polymers like starch or synthesizing bisphenol-A resins, ECH forms robust 3D ether networks through a two-step ring-opening and dehydrochlorination process [1]. In contrast, monofunctional analogs like propylene oxide (PO) can only perform single-site grafting (e.g., hydroxypropylation). Studies on dual-modified polymers show that while PO increases molar substitution, ECH is strictly required to bridge polymer chains, significantly increasing the degree of crosslinking and thermal stability (raising the glass transition temperature by up to 10°C in certain modified networks) [2].

Evidence DimensionPolymer network formation capability
Target Compound DataEpichlorohydrin: Forms 3D crosslinked ether bridges
Comparator Or BaselinePropylene Oxide: Limited to single-site hydroxypropylation
Quantified DifferenceECH enables secondary dehydrochlorination for chain bridging, impossible with PO
ConditionsAlkaline polymer modification / epoxy resin prepolymer synthesis

Buyers must select ECH over simpler epoxides when the application requires building molecular weight and structural rigidity through 3D crosslinking.

Bisphenol-A/F Epoxy Resin Manufacturing

ECH is the indispensable bifunctional precursor for synthesizing standard epoxy resins. By reacting with bisphenol-A or bisphenol-F, ECH undergoes ring-opening followed by dehydrochlorination to build high-molecular-weight prepolymers. The moderated reactivity of ECH ensures manageable exotherms during bulk synthesis, making it the standard choice over highly reactive analogs like epibromohydrin [1].

Permanent Wet-Strength Paper and Packaging (PAE Resins)

In the production of polyamidoamine-epichlorohydrin (PAE) resins, ECH is required to generate the critical 3-hydroxy-azetidinium cationic intermediate. This allows the resin to covalently bond with cellulose fibers, providing up to a 35% increase in wet-to-dry tensile strength for paperboard, coffee filters, and packaging—a performance metric unattainable with non-chlorinated crosslinkers [2].

Eco-Certified Composites and Coatings

With the commercial availability of bio-based ECH derived from renewable glycerol, manufacturers of automotive and aerospace composites can achieve a 61% reduction in Global Warming Potential. Bio-ECH serves as an exact drop-in replacement for petro-based ECH, allowing procurement teams to meet stringent Scope 3 emission targets without altering formulation chemistry or curing profiles [3].

Physical Description

1-chloro-2,3-epoxypropane appears as a clear colorless liquid with an irritating chloroform-like odor. Density 9.8 lb / gal. Flash point 87°F. Polymerizable. If polymerization takes place inside a closed container, the container is subject to violent rupture. Irritates the skin and respiratory system. Toxic by ingestion. A confirmed carcinogen. Vapors heavier than air. Used to make plastics and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a slightly irritating, chloroform-like odor.

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

241.7 °F at 760 mm Hg (EPA, 1998)
116.555 °C
117.9 °C
116 °C
242°F

Flash Point

93 °F (EPA, 1998)
88 °F (31 °C) (Closed cup)
31 °C c.c.
93°F

Vapor Density

3.29 (EPA, 1998) (Relative to Air)
3.29 (Air = 1)
Relative vapor density (air = 1): 3.2
3.29

Density

1.18 to 1.801 at 68 °F (EPA, 1998)
1.1750 at 25 °C/4 °C
Relative density (water = 1): 1.2
1.18

LogP

0.45 (LogP)
log Kow = 0.45
0.45
0.26

Odor

Odor is sweet, pungent or chloroform-like ... generally perceived as a slightly irritating chloroformlike odor
Pungent, garlic-like odor

Melting Point

-54.4 to -14.1 °F (EPA, 1998)
-41.6 °C
-25.6 °C
-57.2°C
-48 °C
-54°F

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Epichlorohydrin is a volatile and flammable, clear, colorless, liquid, chlorinated cyclic ether with an irritating, chloroform-like odor that emits toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. Epichlorohydrin is used in the manufacture of epoxy resins, synthetic glycerin and elastomers. Exposure to epichlorohydrin irritates the eyes, skin and respiratory tract, and can cause chemical pneumonitis, pulmonary edema, and renal lesions. This substance also affects the blood. Epichlorohydrin is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing respiratory cancer. (NCI05)

Mechanism of Action

The two reactive electrophilic sites, the C-1 carbon in the epoxide ring and C-3, the chlorine-bearing carbon, behave as alkylating agents and can react nonenzymatically with glutathione or protein sulfhydryl groups.
3-Chloroglycerophosphate inhibited rat sperm enzyme activities (glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase) and hence glycolysis. Only the S(-) isomer and not the R(+) isomer of 3-chloro-1,2-propanediol produced antifertility or antiglycolytic effects. Since epichlorohydrin has not been shown to have enzyme inhibitory effects, it may be that it is metabolized in vivo to S(-) alpha-chlorohydrin phosphate, to exert its antifertility effect.

Vapor Pressure

10 mm Hg at 61.88 °F (EPA, 1998)
16.44 mmHg
16.4 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.6
13 mmHg

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Purity: 99%

Other CAS

106-89-8
56227-39-5

Wikipedia

Epichlorohydrin

Biological Half Life

... Male mice were given a single ip injection of epichlorohydrin dissolved in corn oil. Groups of ten mice were killed by decapitation at 1, 3, 5, 7, 10, 15, 20 and 30 minutes after injection and blood samples were collected. The in vivo half-life of epichlorohydrin is extremely short, being only just detectable after 15 minutes.
Half-life values of ECH and its metabolite, alpha-chloro-hydrin, in the blood of Swiss-Albino mice, which has been administered 200 mg/kg bw doses of the substances (oral or ip) were found to be 3.6-5.3 and 65 minutes.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Epichlorohydrin is commercially prepared by high temperature chlorination of propylene to allyl chloride, followed by chlorohydration with hypochlorous acid to form isomeric glycerol dichlorohydrins. The mixture is subsequently dehydrochlorinated with alkali to yield epichlorohydrin.
Made by chlorohydrination of allyl chloride ... which is obtained by high-temperature chlorination of propylene. Byproducts of chlorination are cis- and trans-1,3-dichloropropene and 1,2-dichloropropane. Glycerol dichlorohydrins are made from allyl chloride, with 1,2,3-trichloropropane being obtained as a byproduct. Finally, epichlorohydrin is produced from the glycerol-dichlorohydrin mixture by treatment with base.
PRODUCT PROFILE: Epichlorohydrin: ECH /epichlorohydrin/ is essentially a derivative of propylene and chlorine that combines the reactivity of an epoxide group (an oxygen bridge) with the additional reactivity of a chloro-group on to a propylene backbone. There are two production routes to ECH: via allyl chloride or allyl alcohol. Over 90% of global capacity is based on allyl chloride which offers better economics if the site is fully integrated with incineration and co-product hydrochloric acid demand.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
personal care and cosmetics
Oxirane, 2-(chloromethyl)-: ACTIVE
Diethylaminoethyl dextran gel can be used as a temporary wound covering to promote the wound healing process by funtioning as a substrate and providing a directional influence for cell propagation. The hydrogel sheet was prepared using epichlorhyrin as the crosslinking agent.

Analytic Laboratory Methods

A HIGHLY SENSITIVE FLUOROMETRIC PROCEDURE BASED ON ALKYLATION OF NICOTINAMIDE IS DESCRIBED FOR DETECTION OF ALIPHATIC EPOXIDES. SUBSEQUENT REACTION OF THE RESULTING N-ALKYL NICOTINAMIDES WITH A KETONE YIELDS STRONGLY FLUORESCENT PRODUCTS AFTER FINAL ACIDIFICATION.
Epichlorohydrin in water can be analyzed by direct injection of an aqueous sample into a gas chromatograph. The potential sensitivity range is 1-10 ppm. The determination of epichlorohydrin in water at the level of a few parts per billion has been performed by extraction of aqueous samples with ether and analysis of the extract by gas chromatography-mass spectrometry. This method provides the highest sensitivity and high specificity.
Epichlorohydrin was determined in water samples by extracting the water samples with carbon tetrachloride and spectrophotometric determination of absorbance at 1,274 1/cm (wavelength not given).
Epichlorohydrin has been determined by volumetric or titrimetric analysis.
For more Analytic Laboratory Methods (Complete) data for EPICHLOROHYDRIN (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

THE POSSIBILITIES OF THIOETHER OR MERCAPTURIC ACID ASSAY FOR DETECTION OF HUMAN EXPOSURE TO ALKYLATING OR COVALENTLY BINDING COMPOUNDS /SRP: NON SPECIFIC/ IN URINE IS CONSIDERED: THIOETHERS CAN BE DETERMINED SPECTROPHOTOMETRICALLY AFTER ALKALINE HYDROLYSIS OF URINE /SRP: ETHYL ETHER/ EXTRACTS.
Levels of epichlorohydrin in male mice blood samples were determined by a gas chromatograph with a flame ionization detector (extraction method not given).
Upon uptake, epichlorohydrin reacts with nucleophilic moieties of N- and S-containing macromolecules to form stable adducts, e.g. with hemoglobin. This article describes a GC-tandem MS method for the quantitative analysis of the primary ECH adduct to the N-terminal amino acid of human aemoglobin, i.e. of N-(3-chloro-2-hydroxypropyl)valine (CHPV), using a globin labelled with d(5)-ECH as the internal standard. Incubation of erythrocyte lysate from human blood with ECH or d(5)-ECH yielded two reaction products, with CHPV being the major component. The GC-tandem MS method is based on a modified Edman degradation procedure with subsequent O-acetylation. The limits of detection and quantification of this method are 10 and 25pmol/g globin, respectively.

Storage Conditions

Separate from acids, alkalies, salts, water, and oxidizers. Store in a cool, dry, well-ventilated location. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
/Store at/ ambient temperature
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Epichlorohydrin should be stored in tightly closed, labeled containers in fire-proof, cool, dry rooms. Apply ventilation across the floor. Epichlorohydrin attacks steel in the presence of moisture. The compound should be stored away from strong acids and bases, zinc, aluminium, metal chlorides, alcohol-containing material, isopropylamine, trichloroethylene, and oxidizing agents.

Stability Shelf Life

Epichlorohydrin can be oxidized by free radical process in liquid or gas phases; these reactions may occur as photochemically initiated atmospheric reactions.
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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